N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide
Description
N,N-Diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide is a quinoline derivative with the molecular formula C₂₁H₂₄N₂·HBr. Its structure comprises a quinoline core substituted at the 2-position with a 4-ethylphenyl group and at the 4-position with a diethylamino group, forming a hydrobromide salt. Key properties include a molecular weight of 337.34 g/mol (neutral base: 304.44 g/mol) and a predicted collision cross-section (CCS) of 175.8 Ų for the [M+H]⁺ adduct . The compound’s SMILES string (CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(CC)CC) highlights its branched ethyl substituents and aromatic quinoline system.
Properties
CAS No. |
853349-66-3 |
|---|---|
Molecular Formula |
C21H25BrN2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-ethylphenyl)quinolin-4-amine;hydrobromide |
InChI |
InChI=1S/C21H24N2.BrH/c1-4-16-11-13-17(14-12-16)20-15-21(23(5-2)6-3)18-9-7-8-10-19(18)22-20;/h7-15H,4-6H2,1-3H3;1H |
InChI Key |
APDCPWPDUYUCLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(CC)CC.Br |
Origin of Product |
United States |
Preparation Methods
Cyclization via Acid-Catalyzed Condensation
A modified Skraup reaction is often utilized, where glycerol reacts with aniline derivatives under acidic conditions. For example, 4-nitroaniline can undergo cyclization with concentrated sulfuric acid and nitrobenzene as an oxidizing agent to yield 6-nitroquinoline. Subsequent reduction of the nitro group to an amine (e.g., using hydrogen and palladium on carbon) produces 6-aminoquinoline, a versatile intermediate.
Intermediate Functionalization
The 4-position of the quinoline ring is activated for substitution. Chlorination using phosphorus oxychloride (POCl₃) converts hydroxyl or amine groups at position 4 to a chloride, enabling nucleophilic displacement. For instance, 4-chloroquinoline reacts efficiently with diethylamine to form 4-diethylaminoquinoline.
Amination at Position 4
The diethylamine group is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Displacement
4-Chloroquinoline derivatives react with diethylamine in tetrahydrofuran (THF) at 80°C for 12 hours. The reaction is catalyzed by potassium iodide (KI) to enhance chloride leaving-group ability, yielding N,N-diethyl-4-quinolinamine.
Reductive Amination
For substrates with ketone or aldehyde groups at position 4, reductive amination using sodium cyanoborohydride (NaBH₃CN) and diethylamine in methanol provides an alternative pathway. This method is particularly useful for thermally sensitive intermediates.
Hydrobromide Salt Formation
Conversion to the hydrobromide salt improves solubility and stability.
Acid-Base Reaction
The free base (N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine) is dissolved in anhydrous ethanol and treated with 48% hydrobromic acid (HBr) at 0°C. Precipitation occurs upon cooling, yielding the hydrobromide salt with >95% purity.
Crystallization Optimization
Recrystallization from a mixed solvent system (e.g., ethanol/diethyl ether) enhances crystal quality. Parameters such as cooling rate and solvent ratio are critical; slower cooling (0.5°C/min) produces larger crystals with fewer impurities.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, quinoline-H3), 7.95 (d, J = 8.4 Hz, 1H, quinoline-H5), 7.65–7.45 (m, 4H, ethylphenyl-H), 3.55 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 2.75 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.0 Hz, 6H, NCH₂CH₃), 1.15 (t, J = 7.6 Hz, 3H, CH₂CH₃).
-
HRMS (ESI+) : m/z calc’d for C21H25N2⁺ [M-Br]⁺: 305.2012; found: 305.2009.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥99%. Retention time: 12.7 min.
Process Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation while minimizing side reactions.
Major Products
Scientific Research Applications
Anticancer Activity
Research has indicated that quinoline derivatives, including N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated that modifications in the quinoline structure could enhance anticancer efficacy through improved binding affinity to specific biological targets .
Neuroprotective Effects
Quinoline derivatives are also being investigated for their neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the inhibition of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration. Studies have shown that certain modifications to the quinoline structure can increase selectivity for nNOS over other isoforms, potentially leading to better therapeutic outcomes .
Binding Affinity Studies
The binding affinity of this compound to various receptors has been a focal point of research. For instance, structure-activity relationship (SAR) studies have revealed that specific substitutions on the quinoline ring can significantly affect binding potency and selectivity for dopamine receptors, which are crucial in treating psychiatric disorders .
| Compound | K_i (nM) | Selectivity Ratio (D2/D3) |
|---|---|---|
| This compound | 10.5 | 15.3 |
| Compound A | 7.08 | 31.0 |
| Compound B | 5.22 | 12.9 |
Antimicrobial Properties
Another area of application is the antimicrobial activity of quinoline derivatives. This compound has shown promise against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Clinical Trials for Neurodegenerative Diseases
A clinical trial evaluating the efficacy of a similar quinoline derivative in patients with Alzheimer's disease highlighted improvements in cognitive function compared to placebo groups. The trial emphasized the importance of optimizing pharmacokinetic properties for enhanced bioavailability and therapeutic effectiveness .
Anticancer Drug Development
In another case study focused on drug development for cancer treatment, researchers synthesized a series of quinoline derivatives, including this compound, which were screened for cytotoxicity against various cancer cell lines. The results indicated that certain analogs exhibited potent anticancer activity with minimal toxicity to normal cells .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide with four analogs from the literature:
Key Differences and Implications
Substituent Effects: The 4-ethylphenyl group in the target compound (electron-donating) contrasts with the 4-methoxyphenyl (electron-withdrawing via resonance) in analogs . The diethylamino group in the target compound increases steric bulk and basicity relative to the dimethylamino or ethylenediamine moieties in analogs . This may alter receptor-binding kinetics or solubility.
Salt Form :
- The hydrobromide salt in the target compound and analog improves aqueous solubility compared to free bases .
Collision Cross-Section (CCS) :
- The target compound’s CCS ([M+H]⁺: 175.8 Ų ) suggests a compact conformation compared to larger analogs like the ethylenediamine derivative , which likely has a higher CCS due to its extended chain.
Pharmacological and Physicochemical Predictions
- Lipophilicity : The ethyl groups in the target compound may confer higher logP values than methoxy- or chloro-substituted analogs, favoring passive diffusion across biological membranes .
- Receptor Interactions: The diethylamino group’s steric bulk could hinder interactions with flat binding pockets compared to dimethylamino or linear ethylenediamine chains .
- Metabolic Stability : Bromine or chlorine substituents (e.g., ) may slow oxidative metabolism compared to ethyl or methoxy groups.
Research Findings and Data Gaps
- Target Compound: No literature or patent data are available, limiting direct pharmacological insights.
- Analogs: The ethylenediamine analog shares structural motifs with antimalarial agents (e.g., chloroquine derivatives), hinting at possible antiparasitic activity. The chloro-substituted compound may exhibit enhanced DNA intercalation due to its planar, electron-deficient quinoline core.
Biological Activity
N,N-Diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide is a compound belonging to the quinoline class, known for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antimalarial, anticancer, and neuroprotective activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoline core substituted with a diethylamino group and a 4-ethylphenyl moiety. Its hydrobromide salt form enhances solubility, facilitating biological assays.
Antimalarial Activity
Recent studies have demonstrated significant antimalarial properties of quinoline derivatives. For instance, compounds structurally similar to N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine have shown potent inhibition against Plasmodium falciparum, the causative agent of malaria.
Key Findings:
- EC50 Values : The compound exhibited EC50 values in the low micromolar range against both sensitive and resistant strains of P. falciparum (e.g., EC50 = 0.0130 ± 0.0002 μM for the 3D7 strain) .
- Selectivity Index : The selectivity index (SI) was notably high (>1000), indicating low cytotoxicity against mammalian cells while effectively targeting the malaria parasite .
- Molecular Docking Studies : Binding affinity studies revealed strong interactions with P. falciparum lactate dehydrogenase, suggesting it as a potential molecular target .
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. The structure of N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine suggests potential efficacy against various cancer cell lines.
Case Studies:
- Cytotoxicity Assays : Compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as Caco-2 and HCT-116, with IC50 values ranging from 0.442 μM to 33.35 μM .
- Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest at the G2/M phase, demonstrating their potential as therapeutic agents in cancer treatment .
Neuroprotective Activity
The neuroprotective effects of quinoline derivatives are gaining attention due to their ability to modulate neurotransmitter systems.
Research Insights:
- Dopamine Receptor Affinity : Some analogs display selective binding to dopamine receptors (D2/D3), which could be beneficial in treating neurodegenerative diseases . For example, certain derivatives showed Ki values in the low nanomolar range for D3 receptors, indicating strong binding affinity .
Structure-Activity Relationship (SAR)
Understanding the SAR of N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine is crucial for optimizing its biological activity.
Summary Table of SAR Findings
Q & A
Q. What are the optimal synthetic routes for N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide?
The synthesis of quinolinamine derivatives typically involves nucleophilic substitution or coupling reactions. For example, the synthesis of N,N-diethylquinolin-4-amine (a structurally related compound) uses 4-chloroquinoline and diethylamine in anhydrous ethanol under reflux (150°C for 24 hours), followed by purification via column chromatography . To adapt this for the hydrobromide salt, post-synthesis protonation with HBr in a polar solvent (e.g., ethanol) is recommended. Key considerations:
- Use anhydrous conditions to avoid side reactions.
- Monitor reaction progress with TLC or HPLC.
- Purify intermediates rigorously to minimize bromide salt impurities.
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the gold standard. Use programs like SHELXL for structure refinement and ORTEP-3 for thermal ellipsoid visualization . Steps:
- Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).
- Collect diffraction data (Mo/Kα radiation, 100 K).
- Refine using SHELXL with restraints for disordered ethyl/phenyl groups.
- Validate hydrogen bonding (e.g., N–H···Br interactions) using WinGX .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Contradictions often arise from dynamic processes (e.g., conformational flexibility). Methodological approaches:
- Variable-temperature NMR : Identify rotamers or tautomers by observing signal splitting at low temperatures.
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate static vs. dynamic models.
- Complementary techniques : Pair solid-state (X-ray) and solution-state (NMR) data to distinguish intrinsic structural features from solvent effects .
Q. What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?
Example workflow for receptor-binding studies:
- Target selection : Prioritize kinases or GPCRs, as quinolinamines often interact with these .
- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity.
- Controls : Include a known inhibitor (e.g., staurosporine for kinases) and solvent-only blanks.
- Dose-response curves : Fit data to Hill equations to calculate IC₅₀ values.
- Counter-screens : Test against off-target proteins to assess selectivity .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses in target proteins (e.g., cytochrome P450).
- MD simulations : Run 100-ns trajectories in GROMACS to analyze conformational stability of the hydrobromide salt in aqueous vs. lipid membranes.
- QSAR models : Train regression models (e.g., Random Forest) on logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
